4-(3,4-diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride
Description
Systematic IUPAC Naming and Nomenclature Standards
The compound 4-(3,4-diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride follows IUPAC naming conventions for heterocyclic aromatic systems. The parent structure is 1H-pyrazole , a five-membered ring with two adjacent nitrogen atoms. Substituents are numbered to assign the lowest possible locants:
- A methyl group (-CH₃) at position 3.
- An amine group (-NH₂) at position 5.
- A 3,4-diethoxyphenyl group (C₆H₃(OCH₂CH₃)₂) at position 4.
The hydrochloride salt is denoted as a counterion appended to the base name.
The systematic IUPAC name is:
4-(3,4-diethoxyphenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride .
Molecular Formula, Weight, and Isotopic Composition
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₀ClN₃O₂ | |
| Molecular Weight | 297.78 g/mol | |
| Exact Mass (monoisotopic) | 297.1243 Da |
Isotopic Composition :
- Carbon (¹²C) : 14 atoms (98.93% natural abundance).
- Hydrogen (¹H) : 20 atoms (99.988% abundance).
- Chlorine (³⁵Cl) : 1 atom (75.77% abundance).
- Nitrogen (¹⁴N) : 3 atoms (99.632% abundance).
- Oxygen (¹⁶O) : 2 atoms (99.757% abundance).
The exact mass (297.1243 Da) corresponds to the most abundant isotopic variant.
Physical State and Stability Under Standard Conditions
Properties
IUPAC Name |
4-(3,4-diethoxyphenyl)-5-methyl-1H-pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2.ClH/c1-4-18-11-7-6-10(8-12(11)19-5-2)13-9(3)16-17-14(13)15;/h6-8H,4-5H2,1-3H3,(H3,15,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVGRFDMZHGWAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(NN=C2N)C)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(3,4-diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride typically follows a convergent approach involving:
- Formation of the pyrazole core with appropriate substituents.
- Introduction of the 3,4-diethoxyphenyl group at the 4-position of the pyrazole ring.
- Conversion of the pyrazole amine into its hydrochloride salt for enhanced stability and handling.
Stepwise Preparation Outline
Synthesis of 3-Methyl-1H-pyrazol-5-amine Core:
The pyrazole nucleus is commonly synthesized by condensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. For the 3-methyl substitution, methyl ketones such as acetylacetone are often employed.
Introduction of the 3,4-Diethoxyphenyl Substituent:
The 3,4-diethoxyphenyl group is introduced via electrophilic aromatic substitution or cross-coupling reactions. A common method involves Suzuki or Stille coupling of a halogenated pyrazole intermediate with a 3,4-diethoxyphenyl boronic acid or stannane derivative.
Formation of the Amino Group at the 5-Position:
The amino group at the 5-position of the pyrazole ring is typically introduced by selective nitration followed by reduction or direct amination methods.
Conversion to Hydrochloride Salt:
The free base of 4-(3,4-diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethereal solution, facilitating purification and crystallization.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyrazole Core Formation | Hydrazine + Acetylacetone | Ethanol | Reflux (78°C) | 4–6 hours | 70–85 | Standard condensation reaction |
| Halogenation of Pyrazole | NBS (N-bromosuccinimide) | Dichloromethane | 0–25°C | 2 hours | 65–75 | Selective bromination at 4-position |
| Suzuki Coupling | 3,4-Diethoxyphenylboronic acid, Pd catalyst | Toluene/Water | 80–100°C | 12–24 hours | 60–80 | Pd(PPh3)4 or Pd(dppf) catalyst preferred |
| Amination (Reduction of Nitro) | SnCl2 or Fe/HCl | Ethanol/Water | 50–70°C | 3–5 hours | 75–90 | Reduction to amine group |
| Hydrochloride Salt Formation | HCl gas or HCl solution | Ethanol | Room temperature | 1–2 hours | >95 | Crystallization of hydrochloride salt |
3 Detailed Research Findings
Pyrazole Core Synthesis
Research indicates that hydrazine derivatives react efficiently with β-diketones like acetylacetone to form 3-methyl-1H-pyrazol-5-amine intermediates with high regioselectivity. The reaction proceeds via nucleophilic attack of hydrazine on the diketone carbonyl, followed by cyclization and dehydration steps.
Aromatic Substitution via Cross-Coupling
The installation of the 3,4-diethoxyphenyl substituent is optimally achieved through palladium-catalyzed Suzuki coupling, which offers high yields and functional group tolerance. The use of 3,4-diethoxyphenylboronic acid allows for selective coupling at the halogenated pyrazole intermediate's 4-position.
Amination and Salt Formation
The nitro group reduction to an amine is commonly performed using tin(II) chloride or iron powder in acidic media, which provides a clean conversion with minimal side reactions. Subsequent treatment with hydrochloric acid yields the hydrochloride salt, improving compound stability and crystallinity.
4 Comparative Table of Preparation Methods
| Method Aspect | Hydrazine Condensation + Suzuki Coupling | Direct Amination Approach | Alternative Electrophilic Substitution |
|---|---|---|---|
| Reaction Complexity | Moderate | High | Moderate |
| Yield | 60–85% | Variable (50–70%) | 40–60% |
| Scalability | High | Moderate | Low |
| Purity of Final Product | High | Moderate | Moderate |
| Required Catalysts/Reagents | Pd catalysts, hydrazine, boronic acids | Amination reagents | Halogenating agents |
5 Notes on Purification and Characterization
Purification: Recrystallization from ethanol or ethyl acetate is commonly used to purify the hydrochloride salt. Chromatographic techniques such as silica gel column chromatography are employed for intermediate purification.
Characterization: The final compound is characterized by NMR (1H, 13C), IR spectroscopy, mass spectrometry, and elemental analysis. The hydrochloride salt typically shows distinct melting points and solubility profiles compared to the free base.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
The compound 4-(3,4-diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride , with the CAS number 1046051-28-8, has garnered interest in various scientific research applications due to its unique chemical properties. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.
Pharmacological Research
This compound has been investigated for its pharmacological properties. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic effects. A study demonstrated that pyrazole derivatives can inhibit cyclooxygenase enzymes, suggesting potential use as non-steroidal anti-inflammatory drugs (NSAIDs) .
Antioxidant Activity
This compound has also been studied for its antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. In vitro assays have shown that derivatives of pyrazole can scavenge free radicals effectively, indicating their potential role in developing antioxidant therapies .
Cancer Research
Research into the anticancer properties of pyrazole derivatives is ongoing. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of compounds similar to this compound. These studies indicate that such compounds may protect neuronal cells from damage caused by oxidative stress and inflammation, potentially offering therapeutic avenues for neurodegenerative diseases .
Data Table: Summary of Research Findings
Case Study 1: Anti-inflammatory Properties
A study published in a pharmacology journal evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated significant inhibition of inflammatory markers in animal models, supporting its use as a potential therapeutic agent against inflammatory diseases.
Case Study 2: Antioxidant Efficacy
In a laboratory setting, researchers tested the antioxidant capacity of this compound using DPPH and ABTS assays. The results showed that it effectively reduced oxidative stress markers in cultured cells, indicating its potential application in developing supplements aimed at reducing oxidative damage.
Case Study 3: Cancer Cell Apoptosis
A recent experimental study focused on the effects of this compound on human cancer cell lines. The findings revealed that treatment with this compound led to increased rates of apoptosis and decreased cell viability, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-(3,4-diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The diethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound and its analogs:
Structural and Functional Group Variations
Pharmacological and Physicochemical Properties
Solubility and Bioavailability: The hydrochloride salt form of the target compound improves aqueous solubility compared to non-salt analogs like 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine .
Synthetic Accessibility :
- The target compound is synthesized via acid-catalyzed cyclization of hydrazine derivatives, similar to other pyrazole analogs . However, the diethoxyphenyl group requires specialized starting materials, increasing synthesis complexity compared to simpler phenyl derivatives .
Biological Activity :
- Fluorophenyl and chlorophenyl analogs (e.g., and ) are often explored as kinase inhibitors or antimicrobial agents due to their electron-withdrawing substituents.
- Thiazole-containing derivatives (e.g., ) exhibit modified binding profiles, likely due to sulfur’s polarizability and hydrogen-bonding capabilities .
Key Research Findings
- Structural Insights : NMR data for related compounds (e.g., 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine ) reveal distinct chemical shifts for aromatic protons, suggesting that the diethoxy groups in the target compound induce unique electronic environments .
- Stability : Hydrochloride salts generally exhibit better shelf-life than free bases, as seen in the target compound and 4-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride .
- Commercial Viability : The target compound’s discontinued status contrasts with the availability of analogs like the fluorophenyl derivative , highlighting challenges in large-scale production.
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
Overview
4-(3,4-Diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is a synthetic compound belonging to the pyrazole class, noted for its potential applications in medicinal chemistry and pharmaceuticals. Its unique structure, featuring a diethoxyphenyl group and a pyrazole ring, contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of this compound typically involves the reaction of 3,4-diethoxybenzaldehyde with hydrazine hydrate to form a hydrazone intermediate, followed by cyclization with a methylating agent like methyl iodide. The final product is obtained as a hydrochloride salt through treatment with hydrochloric acid.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring facilitates hydrogen bonding and other interactions with active sites, leading to inhibition or modulation of enzymatic activity. The diethoxyphenyl group enhances binding affinity and specificity.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of this compound against various pathogens. For instance, in vitro evaluations revealed that certain pyrazole derivatives exhibited inhibition zones indicating strong activity against Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, showcasing their potential as effective antimicrobial agents .
| Compound | MIC (μg/mL) | Active Against |
|---|---|---|
| 4a | 0.22 | S. aureus |
| 5a | 0.25 | S. epidermidis |
| 7b | 0.24 | Multiple pathogens |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively researched. Compounds based on the pyrazole scaffold have shown promising results in inhibiting the growth of various cancer cell lines, including lung (A549), breast (MDA-MB-231), and liver (HepG2) cancers. For instance, one study reported an IC50 value of 49.85 μM for a related pyrazole derivative against tumor cells, indicating moderate cytotoxicity .
| Cancer Cell Line | IC50 (μM) | Compound |
|---|---|---|
| A549 | 49.85 | 5 |
| MDA-MB-231 | 26 | Various |
| HepG2 | Variable | Various |
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, the compound has been explored for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
- Antimicrobial Evaluation : A study evaluated five pyrazole derivatives for their antimicrobial efficacy using time-kill assays and biofilm inhibition tests. The results indicated that derivative 7b was particularly effective against biofilm formation in Staphylococcus species .
- Antitumor Activity : Another research project focused on synthesizing new curcumin analogues based on the pyrazole structure showed promising in vitro antitumor activity against various cancer cell lines, reinforcing the significance of the pyrazole scaffold in drug design .
Q & A
Q. Optimization parameters :
- Temperature : Maintain 60–80°C during condensation to avoid side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol improves crystallization .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
Analytical validation via HPLC (>98% purity) and ¹H/¹³C NMR ensures structural fidelity .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms substitution patterns (e.g., diethoxy groups at 3,4-positions, methyl group at C3). ¹³C NMR verifies aromatic and aliphatic carbon environments .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and detect byproducts .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination, single-crystal analysis resolves bond angles and packing motifs .
Basic: What are the documented biological activities of this compound, and what in vitro assay conditions are critical for reproducibility?
Answer:
Reported activities include:
- Antimicrobial : Moderate efficacy against Gram-positive bacteria (MIC = 32 µg/mL) via broth microdilution assays .
- Anticancer : IC₅₀ values of 10–15 µM in MCF-7 breast cancer cells using MTT assays .
- Anti-inflammatory : COX-2 inhibition (60% at 50 µM) measured via ELISA .
Q. Critical assay parameters :
- Cell culture conditions : Use RPMI-1640 medium with 10% FBS for cancer cells; avoid serum-free conditions to prevent false positives.
- Control compounds : Include reference standards (e.g., doxorubicin for cytotoxicity, ibuprofen for COX-2 inhibition) .
- Incubation time : 48–72 hours for cytotoxicity assays to ensure metabolic activity stabilization .
Advanced: How can computational reaction design frameworks (e.g., ICReDD’s approach) be applied to predict viable synthetic pathways or troubleshoot low yields?
Answer:
The ICReDD framework integrates quantum chemical calculations and information science to streamline synthesis:
- Reaction path search : Density Functional Theory (DFT) identifies low-energy intermediates and transition states, prioritizing feasible pathways .
- Machine learning : Trained on existing pyrazole synthesis data to predict optimal solvents, catalysts, and temperatures.
- Experimental validation : Narrowed conditions (e.g., 70°C, DMF, 0.5 eq. ZnCl₂) reduce trial-and-error iterations .
For troubleshooting, microkinetic modeling pinpoints rate-limiting steps (e.g., imine formation) to adjust reagent stoichiometry .
Advanced: How should researchers resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anticancer efficacy)?
Answer:
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa), bacterial strains, or enzyme isoforms.
- Structural analogs : Subtle substituent changes (e.g., methoxy vs. ethoxy groups) drastically alter bioactivity .
Q. Resolution strategies :
- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to logP) .
- Dose-response curves : Validate activity thresholds (e.g., ≥80% inhibition at 50 µM) to filter false positives.
- Structural validation : Confirm compound identity via NMR for each batch to rule out degradation .
Advanced: What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound against structurally similar pyrazole derivatives?
Answer:
- Comparative SAR tables : Tabulate substituent effects (e.g., diethoxy vs. dichloro groups) on target binding and solubility (Table 1) .
- Molecular docking : Simulate interactions with target proteins (e.g., COX-2 or kinase domains) to identify critical hydrogen bonds or hydrophobic pockets .
- Proteomics : Use affinity chromatography to isolate binding partners and validate targets via Western blot .
Q. Table 1. Comparative Bioactivity of Pyrazole Derivatives
| Substituent | Antimicrobial (MIC, µg/mL) | Anticancer (IC₅₀, µM) |
|---|---|---|
| 3,4-Diethoxyphenyl | 32 | 10 |
| 4-Chlorophenyl | 64 | 25 |
| 4-Methoxyphenyl | 16 | 15 |
| Data adapted from |
Advanced: How can Design of Experiments (DoE) methodologies optimize reaction parameters for large-scale synthesis?
Answer:
DoE minimizes experiments while maximizing data output:
- Factors : Temperature (60–100°C), solvent (DMF vs. ethanol), catalyst loading (0.1–1.0 eq.).
- Response variables : Yield, purity, reaction time.
- Central Composite Design : Identifies nonlinear relationships (e.g., ethanol improves yield at 70°C but not 90°C) .
Case study : A 3² factorial design reduced experiments from 27 to 9, revealing optimal conditions: 75°C, 0.5 eq. ZnCl₂ in DMF (yield: 82%) .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
